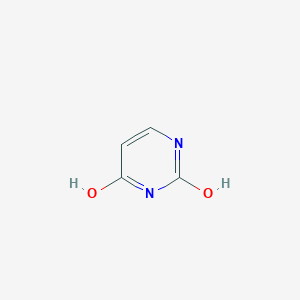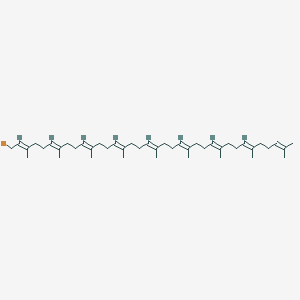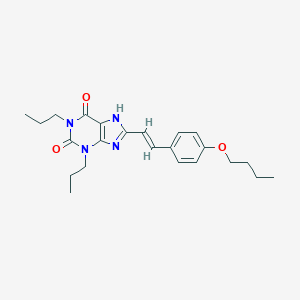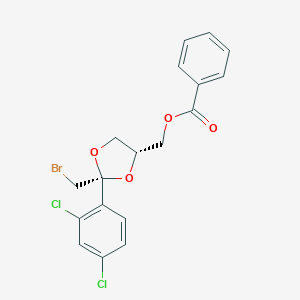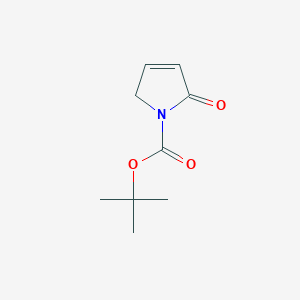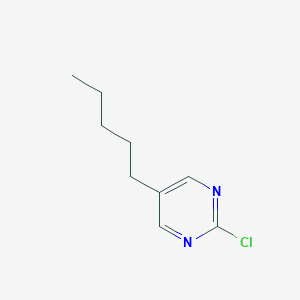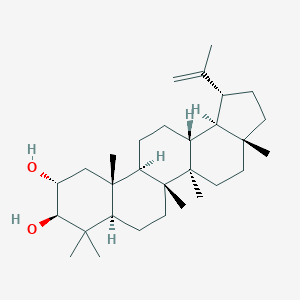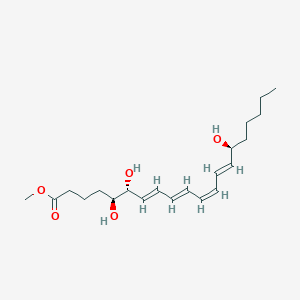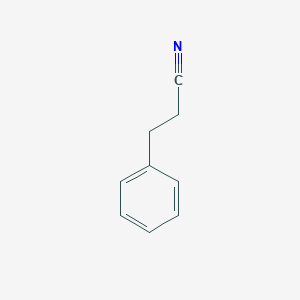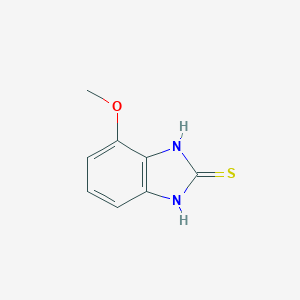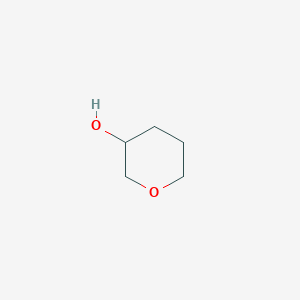
tetrahidro-2H-piran-3-ol
Descripción general
Descripción
Tetrahydro-2H-pyran-3-ol is an organic compound that belongs to the class of tetrahydropyrans. It is a six-membered ring structure containing five carbon atoms and one oxygen atom, with a hydroxyl group attached to the third carbon. This compound is known for its applications in the preparation of herbicides and as a precursor for various biologically active molecules .
Aplicaciones Científicas De Investigación
Tetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Tetrahydro-2H-pyran-3-ol is a 3-substituted tetrahydropyran . It has been used in the preparation of herbicides and pyrazolothiazole compounds as CRF1 (corticotropin-releasing factor type 1) receptor antagonists . The primary targets of this compound are therefore likely to be the CRF1 receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydro-2H-pyran-3-ol can be synthesized through several methods. Another method includes the ring-expansion of monocyclopropanated pyrroles and furans, which involves a cyclopropylcarbinyl cation rearrangement as the key step . This process is scalable and metal-free, making it an attractive option for industrial production.
Industrial Production Methods
In industrial settings, tetrahydro-2H-pyran-3-ol is often produced using renewable resources that are inexpensive and available in bulk .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions include tetrahydropyran derivatives, ketones, aldehydes, and various substituted tetrahydropyrans .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring structure with five carbon atoms and one oxygen atom, but without the hydroxyl group.
Dihydro-2H-pyran: Similar to tetrahydro-2H-pyran-3-ol but with two double bonds in the ring structure.
Tetrahydro-2H-pyran-4-ol: Similar structure but with the hydroxyl group attached to the fourth carbon.
Uniqueness
Tetrahydro-2H-pyran-3-ol is unique due to the presence of the hydroxyl group on the third carbon, which allows for specific functionalization and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active molecules and industrial chemicals .
Propiedades
IUPAC Name |
oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482680 | |
| Record name | tetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-84-2 | |
| Record name | tetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications have been explored in tetrahydro-2H-pyran-3-ol derivatives for enhancing their biological activity?
A1: Researchers have investigated various structural modifications to optimize the biological activity of tetrahydro-2H-pyran-3-ol derivatives. For instance, the introduction of a 2-(6-chloro-9H-purin-9-yl)ethoxy substituent at the 2-position and an isobutoxy group at the 6-position of the tetrahydro-2H-pyran-3-ol scaffold was explored for potential antiviral activity []. In another study, D-glucose-derived benzyl and alkyl 1,2,3-triazole substituents were attached to the tetrahydro-2H-pyran-3-ol core, leading to promising antifungal and antibacterial candidates []. These modifications highlight the versatility of this scaffold for developing new therapeutic agents.
Q2: What specific antifungal and antibacterial activities have been observed for certain tetrahydro-2H-pyran-3-ol derivatives?
A2: Research indicates that some derivatives exhibit notable antifungal and antibacterial properties. Specifically, (3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)-tetrahydro-2H-pyran-3-ol (compound 8a in the study) displayed potent antifungal activity against Aspergillus fumigatus, surpassing the efficacy of Fluconazole, a commonly used antifungal drug []. This compound also demonstrated broad-spectrum antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Bacillus proteus, Pseudomonas aeruginosa, and Escherichia coli [].
Q3: How have researchers characterized the synthesized tetrahydro-2H-pyran-3-ol derivatives?
A3: A combination of spectroscopic techniques has been employed for the structural characterization of synthesized tetrahydro-2H-pyran-3-ol derivatives. These methods include infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR), ultraviolet-visible spectroscopy (UV), and mass spectrometry (MS) [, ]. These techniques provide comprehensive information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their structures.
Q4: Beyond antimicrobial and antiviral activities, have other biological applications been explored for tetrahydro-2H-pyran-3-ol derivatives?
A4: Yes, research has explored the anticoccidial activity of certain tetrahydro-2H-pyran-3-ol derivatives []. Specifically, 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one were synthesized and exhibited notable anticoccidial activity in chickens infected with Eimeria tenella, a protozoan parasite [].
Q5: What is the significance of studying the conformation of the tetrahydro-2H-pyran-3-ol ring system?
A5: Understanding the conformational preferences of the tetrahydro-2H-pyran-3-ol ring is crucial for understanding its interactions with biological targets. Studies utilizing X-ray crystallography have revealed that the tetrahydro-2H-pyran ring in trans-2,2-dimethyl-6-phenyl-3,4,5,6-tetrahydro-2H-pyran-3-ol adopts a chair conformation with the phenyl and hydroxyl substituents in equatorial positions []. This information helps researchers understand how these molecules might bind to enzymes or receptors, ultimately influencing their biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


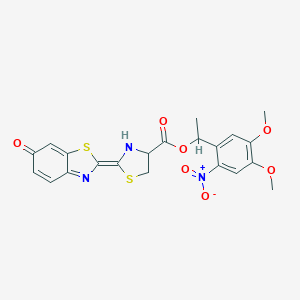
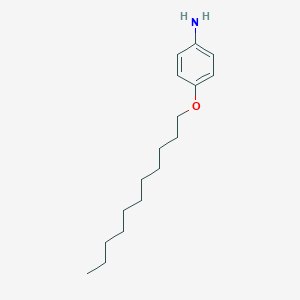
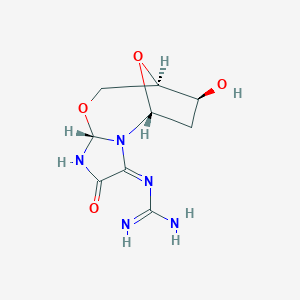
![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
